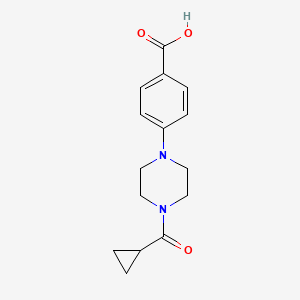

4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid

概要

説明

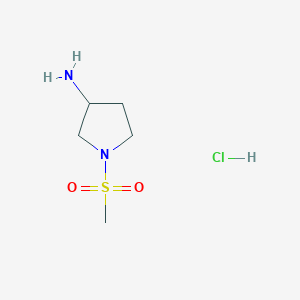

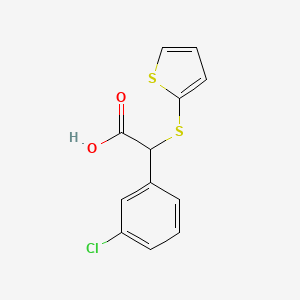

4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid, also known as CPPB, is a compound used in scientific experiments to target specific receptors in the brain1. It has a molecular formula of C15H18N2O3 and a molecular weight of 274.31 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid from the web search results.Molecular Structure Analysis

The molecular structure of 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid is not explicitly provided in the search results. However, its molecular formula is C15H18N2O31.Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid from the web search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid are not explicitly provided in the search results.科学的研究の応用

DNA Binding and Fluorescent Staining

Piperazine derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are widely used as fluorescent DNA stains in cell biology, aiding in chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. This utility extends to radioprotectors and topoisomerase inhibitors, highlighting the potential of piperazine analogs in drug design and molecular biology research (Issar & Kakkar, 2013).

Anti-mycobacterial Activity

Recent studies have explored the anti-mycobacterial properties of piperazine derivatives, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings underscore the role of piperazine as a critical building block in developing new anti-TB molecules, providing a foundation for future medicinal chemistry efforts aimed at creating safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Antifungal Properties

Piper species, from which piperazine compounds can be derived, have been shown to contain compounds with significant antifungal activities. These include amides, flavonoids, prenylated benzoic acid derivatives, and others, some of which could lead to the development of pharmaceutical or agricultural fungicides (Xu & Li, 2011).

Dopamine D2 Receptor Ligands

Piperazine derivatives have been researched for their role as ligands for dopamine D2 receptors, relevant in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. This research emphasizes the significance of certain piperazine moieties for high D2 receptor affinity, contributing to the development of new treatments for these conditions (Jůza et al., 2022).

Novel Antineoplastic Agents

Piperazine derivatives have been identified as potent antineoplastic agents, exhibiting cytotoxic properties often more significant than contemporary cancer drugs. Their tumor-selective toxicity and ability to modulate multi-drug resistance make them promising candidates for cancer treatment development (Hossain et al., 2020).

Safety And Hazards

The safety and hazards of 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid are not explicitly provided in the search results.

将来の方向性

The future directions of 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid are not explicitly provided in the search results.

Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.

特性

IUPAC Name |

4-[4-(cyclopropanecarbonyl)piperazin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c18-14(11-1-2-11)17-9-7-16(8-10-17)13-5-3-12(4-6-13)15(19)20/h3-6,11H,1-2,7-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIMXPRUDMJGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8,10-Trihydroxybenzo[c]chromen-6-one](/img/structure/B1452526.png)

![2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1452533.png)

![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1452541.png)